molecular formula C8H11ClF3N3O B1459612 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride CAS No. 1795395-12-8

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride

Cat. No. B1459612
CAS RN: 1795395-12-8
M. Wt: 257.64 g/mol
InChI Key: DICYDLMCSMWHIE-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClF3N3O and a molecular weight of 257.64 . It is also known by its IUPAC name, 1-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F3N3O.ClH/c9-8(10,11)6-13-5(14-15-6)7(12)3-1-2-4-7;/h1-4,12H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 257.64 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Photoreactivity and Synthesis of Fluorinated Heterocycles

The study of fluorinated 1,2,4-oxadiazoles has revealed their photoreactivity, leading to the development of an expedient route for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This process is significant for generating target fluorinated structures with potential applications in materials science and pharmaceuticals. The photolysis of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been explored, demonstrating pathways to these valuable heterocycles (Pace et al., 2004).

Development of Energetic Materials

Research into the synthesis of bi-heterocyclic structures with high heat of formation (HOF) and the corresponding energetic salts has shown promising results. These compounds, derived from 1,2,4-oxadiazole frameworks, exhibit significant detonation performances, comparable with known high explosives like RDX, underscoring their potential in defense and aerospace applications (Cao et al., 2020).

Chemical Stability and Rearrangements

The study on the chemical stability of 1,2,4-oxadiazoles against Boulton–Katritzky rearrangement has unveiled their reactivity towards forming spiropyrazoline compounds. This finding is pivotal in the context of developing new synthetic methodologies and understanding the behavior of these compounds under various conditions (Kayukova et al., 2018).

Anticancer Potential

Investigations into the synthesis and biological assessment of 1,2,4-oxadiazoles have identified certain derivatives as potent apoptosis inducers and potential anticancer agents. These findings highlight the therapeutic promise of 1,2,4-oxadiazoles, offering a new avenue for the development of anticancer drugs (Zhang et al., 2005).

Radical-Based Synthetic Routes

The development of radical-based synthetic routes for trifluoromethyl-substituted 1,2,4-oxadiazoles and the further elaboration into medicinally relevant triazoles and dihydrofurans demonstrate the versatility of these compounds in organic synthesis. This approach opens up new possibilities for designing complex molecules with specific biological or physical properties (Qin & Zard, 2015).

properties

IUPAC Name

1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)6-13-5(14-15-6)7(12)3-1-2-4-7;/h1-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICYDLMCSMWHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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